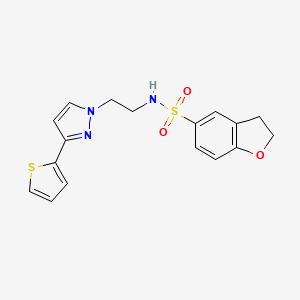

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic compound characterized by the presence of a benzofuran sulfonamide moiety linked to a pyrazole ring with a thiophene substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps, each requiring precise reaction conditions:

Formation of the Pyrazole Ring: : This initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated ketone, forming the pyrazole core.

Thiophene Introduction: : The thiophene ring can be introduced through electrophilic aromatic substitution or metal-catalyzed coupling reactions.

Sulfonamide Synthesis: : The final sulfonamide bond is created via a condensation reaction between an amine precursor and a sulfonyl chloride derivative.

Industrial Production Methods

Scaling up the synthesis of this compound for industrial production involves optimizing each reaction step for efficiency and yield. This might include the use of continuous flow reactors for improved control over reaction parameters and purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: : The sulfonamide group can undergo oxidation reactions under the influence of strong oxidizing agents.

Reduction: : The pyrazole ring may undergo reduction reactions to form dihydropyrazole derivatives.

Substitution: : The thiophene and benzofuran rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.

Reduction: : Sodium borohydride (NaBH₄) in methanol.

Substitution: : Halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) under specific temperature and solvent conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the parent compound, potentially enhancing its biological activity.

Scientific Research Applications

Medicinal Chemistry

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide has shown promise in the development of therapeutic agents due to its potential biological activities:

-

Anti-Cancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, pyrazole derivatives have been studied for their ability to activate caspases, leading to programmed cell death.

Table 1: Summary of Anti-Cancer Activities

Compound Type of Activity IC50 (µM) Cell Line Example A Apoptosis Induction 0.082 T47D This compound Potential (under investigation) - -

Enzyme Inhibition

The compound may act as an enzyme inhibitor, targeting specific biochemical pathways. Its sulfonamide group can mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. This mechanism suggests potential applications in developing antibacterial agents.

Neurological Research

The interaction of this compound with neurotransmitter receptors could provide insights into its neuroprotective effects. Studies on similar compounds indicate potential benefits in treating neurodegenerative diseases by modulating receptor activity.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds structurally related to this compound:

- Anti-inflammatory Effects : A study demonstrated that pyrazole derivatives exhibited significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : The incorporation of thiophene and pyrazole rings has been linked to enhanced binding affinity for bacterial targets, suggesting potential as a new class of antibiotics.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by:

Inhibition of Enzymatic Activity: : Binding to the active site of an enzyme, thereby preventing substrate access and reducing enzymatic function.

Modulation of Receptor Signaling: : Interacting with cellular receptors to alter signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide stands out due to its unique combination of functional groups. Similar compounds include:

N-(2-(2,4-dichlorophenyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

N-(2-(4-methylphenyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

N-(2-(3-thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-benzofuran-5-sulfonamide

These compounds share structural motifs but differ in their substituents, which can significantly affect their biological activity and applications.

For more detailed references and deeper insights, diving into academic journals and specialized chemical databases would be essential. Let’s not keep our curiosity capped here—what else would you like to explore?

Biological Activity

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse sources of research.

Chemical Structure and Synthesis

The compound features a combination of a thiophene ring, a pyrazole moiety, and a benzofuran sulfonamide group. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with appropriate carbonyl compounds.

- Attachment of the Thiophene Ring : A cross-coupling reaction is often employed for this step, utilizing thiophene derivatives.

- Synthesis of the Benzofuran Sulfonamide : This involves coupling reactions that introduce the sulfonamide group into the benzofuran structure.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing thiophene and pyrazole rings possess notable inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 0.8 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that similar pyrazole derivatives can inhibit the proliferation of various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10.5 |

| MCF7 | 12.3 |

| NCI-H358 | 15.0 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. This interaction can lead to modulation of these targets, resulting in therapeutic effects such as apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

Several case studies highlight the biological potential of compounds related to this compound:

- Antimicrobial Activity : A study demonstrated that a series of pyrazole derivatives exhibited strong antimicrobial activity against both gram-positive and gram-negative bacteria, with one compound showing an MIC value lower than traditional antibiotics .

- Anticancer Efficacy : In another study, a related compound was shown to significantly reduce tumor size in xenograft models by inducing apoptosis through mitochondrial pathways .

Properties

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c21-25(22,14-3-4-16-13(12-14)6-10-23-16)18-7-9-20-8-5-15(19-20)17-2-1-11-24-17/h1-5,8,11-12,18H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLCHJYOPQSRMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.